Cas no 2229476-65-5 (4-2-(dimethylamino)-5-fluorophenylbutan-2-one)

4-2-(Dimethylamino)-5-fluorophenylbutan-2-one is a fluorinated aromatic ketone derivative featuring a dimethylamino substituent, which enhances its utility in synthetic organic chemistry. The fluorine atom at the 5-position contributes to increased electrophilicity and stability, making it a valuable intermediate for pharmaceutical and agrochemical applications. Its structural framework allows for versatile functionalization, enabling the synthesis of complex molecules with potential biological activity. The compound’s well-defined reactivity profile and compatibility with various reaction conditions make it a reliable building block for researchers. High purity and consistent performance ensure reproducibility in experimental and industrial settings.
4-2-(dimethylamino)-5-fluorophenylbutan-2-one structure
2229476-65-5 structure
商品名:4-2-(dimethylamino)-5-fluorophenylbutan-2-one
CAS番号:2229476-65-5
MF:C12H16FNO
メガワット:209.25994682312
CID:6577440
PubChem ID:165973764

4-2-(dimethylamino)-5-fluorophenylbutan-2-one 化学的及び物理的性質

名前と識別子

    • 4-2-(dimethylamino)-5-fluorophenylbutan-2-one
    • 2229476-65-5
    • 4-[2-(dimethylamino)-5-fluorophenyl]butan-2-one
    • EN300-1757130
    • インチ: 1S/C12H16FNO/c1-9(15)4-5-10-8-11(13)6-7-12(10)14(2)3/h6-8H,4-5H2,1-3H3
    • InChIKey: ZNVBKNASYJMZDX-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=C(C=1)CCC(C)=O)N(C)C

計算された属性

  • せいみつぶんしりょう: 209.121592296g/mol
  • どういたいしつりょう: 209.121592296g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 20.3Ų

4-2-(dimethylamino)-5-fluorophenylbutan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1757130-0.5g
4-[2-(dimethylamino)-5-fluorophenyl]butan-2-one
2229476-65-5
0.5g
$1207.0 2023-09-20
Enamine
EN300-1757130-0.25g
4-[2-(dimethylamino)-5-fluorophenyl]butan-2-one
2229476-65-5
0.25g
$1156.0 2023-09-20
Enamine
EN300-1757130-10.0g
4-[2-(dimethylamino)-5-fluorophenyl]butan-2-one
2229476-65-5
10g
$5405.0 2023-05-23
Enamine
EN300-1757130-2.5g
4-[2-(dimethylamino)-5-fluorophenyl]butan-2-one
2229476-65-5
2.5g
$2464.0 2023-09-20
Enamine
EN300-1757130-0.05g
4-[2-(dimethylamino)-5-fluorophenyl]butan-2-one
2229476-65-5
0.05g
$1056.0 2023-09-20
Enamine
EN300-1757130-5.0g
4-[2-(dimethylamino)-5-fluorophenyl]butan-2-one
2229476-65-5
5g
$3645.0 2023-05-23
Enamine
EN300-1757130-5g
4-[2-(dimethylamino)-5-fluorophenyl]butan-2-one
2229476-65-5
5g
$3645.0 2023-09-20
Enamine
EN300-1757130-10g
4-[2-(dimethylamino)-5-fluorophenyl]butan-2-one
2229476-65-5
10g
$5405.0 2023-09-20
Enamine
EN300-1757130-1.0g
4-[2-(dimethylamino)-5-fluorophenyl]butan-2-one
2229476-65-5
1g
$1256.0 2023-05-23
Enamine
EN300-1757130-0.1g
4-[2-(dimethylamino)-5-fluorophenyl]butan-2-one
2229476-65-5
0.1g
$1106.0 2023-09-20

4-2-(dimethylamino)-5-fluorophenylbutan-2-one 関連文献

4-2-(dimethylamino)-5-fluorophenylbutan-2-oneに関する追加情報

Introduction to 4-2-(dimethylamino)-5-fluorophenylbutan-2-one (CAS No. 2229476-65-5)

4-2-(dimethylamino)-5-fluorophenylbutan-2-one, identified by the CAS number 2229476-65-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amine derivatives and features a unique structural framework that has garnered attention for its potential biological activities. The presence of both a fluorine substituent and a dimethylamino group contributes to its distinct chemical properties, making it a subject of interest in the development of novel therapeutic agents.

The structural motif of 4-2-(dimethylamino)-5-fluorophenylbutan-2-one incorporates a butanone backbone, which is a common scaffold in many bioactive molecules. The fluorine atom at the 5-position of the phenyl ring introduces electronic and steric effects that can modulate the compound's interactions with biological targets. Additionally, the dimethylamino group at the 2-position enhances the compound's basicity, which is often exploited in drug design to improve solubility and binding affinity.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of fluorine into pharmaceuticals has been shown to increase their bioavailability and resistance to degradation by metabolic enzymes. This makes 4-2-(dimethylamino)-5-fluorophenylbutan-2-one a promising candidate for further exploration in drug discovery.

Research into 4-2-(dimethylamino)-5-fluorophenylbutan-2-one has revealed potential applications in various therapeutic areas. Studies have suggested that this compound may exhibit properties relevant to central nervous system (CNS) disorders, including modulation of neurotransmitter systems. The combination of its structural features—such as the fluorine atom and dimethylamino group—makes it an attractive candidate for further investigation into its pharmacological effects.

One of the most compelling aspects of 4-2-(dimethylamino)-5-fluorophenylbutan-2-one is its versatility in chemical modification. The presence of multiple functional groups provides opportunities for derivatization, allowing researchers to fine-tune its biological activity. This flexibility is crucial in medicinal chemistry, where subtle changes in molecular structure can significantly impact efficacy and selectivity.

The synthesis of 4-2-(dimethylamino)-5-fluorophenylbutan-2-one involves multi-step organic reactions, typically starting from commercially available precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex aromatic system efficiently. These synthetic approaches highlight the compound's synthetic accessibility, which is essential for large-scale production and further preclinical studies.

From a computational chemistry perspective, 4-2-(dimethylamino)-5-fluorophenylbutan-2-one has been subjected to molecular modeling studies to predict its interactions with biological targets. These simulations have provided valuable insights into its binding affinity and potential side effects. Such computational analyses are integral to modern drug discovery, as they allow researchers to prioritize compounds with high therapeutic potential while minimizing risks.

The pharmacokinetic properties of 4-2-(dimethylamino)-5-fluorophenylbutan-2-one are another area of active investigation. Preliminary studies suggest that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are critical for determining its suitability for clinical development, as they influence dosing regimens and potential drug-drug interactions.

In conclusion, 4-2-(dimethylamino)-5-fluorophenylbutan-2-one (CAS No. 2229476-65-5) represents a promising entity in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis, characterization, and preclinical evaluation continue to be areas of intense study, with the aim of identifying new therapeutic applications. As research progresses, this compound is likely to play an increasingly important role in the development of innovative treatments for various diseases.

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